molecular formula C12H14O3 B2641767 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid CAS No. 1781596-14-2

3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid

Cat. No.: B2641767
CAS No.: 1781596-14-2
M. Wt: 206.241
InChI Key: DKLKLTIKSHAMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid is a bicyclic organic compound featuring a chromene core (benzopyran system) with a partially saturated dihydro structure. The molecule contains two methyl groups at the 3,3-positions and a carboxylic acid substituent at the 4-position (). Its dihydrochromene system distinguishes it from fully aromatic chromenes, influencing reactivity and stability.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydrochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKLTIKSHAMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781596-14-2
Record name 3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with salicylaldehyde in the presence of a base, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antioxidant properties and is used in studies related to oxidative stress and cellular protection.

    Medicine: Apocynin has been investigated for its potential anti-inflammatory and neuroprotective effects, making it a candidate for therapeutic applications in diseases such as Alzheimer’s and Parkinson’s.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid involves its ability to inhibit the assembly of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS). By preventing the formation of ROS, the compound exerts its antioxidant effects, protecting cells from oxidative damage. This mechanism is particularly relevant in the context of inflammatory and neurodegenerative diseases.

Comparison with Similar Compounds

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid

  • Structure : Features a fully aromatic chromene ring with a ketone group at position 2, chlorine at position 6, and methyl groups at positions 4 and 7 ().
  • Key Differences: Aromaticity: The fully unsaturated chromene ring in this compound enhances π-conjugation compared to the dihydro system in the target compound. Molecular Formula: C₁₂H₉ClO₄ vs. C₁₂H₁₂O₃ (estimated for the target compound).

4-Oxo-4H-chromene-3-carboxylic Acid Derivatives

  • Structure : Includes derivatives like 6-methoxy-4-oxo-4H-chromene-3-carboxylic acid ().
  • Key Differences :
    • Oxo Group : The 4-oxo group introduces a strong electron-withdrawing effect, increasing acidity of the carboxylic acid (pKa ~1–2) compared to the dihydro system (pKa ~3–4).
    • Synthetic Yields : Derivatives like 6-methoxy-4-oxo-chromene-3-carboxylic acid are synthesized in 68–75% yields via cyclization reactions (), suggesting comparable synthetic accessibility for the target compound.

3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,4-dihydro-2H-chromene-2-carboxylic Acid

  • Structure : Shares the dihydrochromene core but includes bulky aryl substituents ().
  • Melting Point: 133–135°C (), likely higher than the target compound due to increased molecular rigidity from aryl groups.

Comparison with Heterocyclic Carboxylic Acids

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid

  • Structure : A quinazoline derivative with two methyl groups and a carboxylic acid ().
  • Applications: Likely used as a kinase inhibitor scaffold, whereas chromene derivatives are more common in antioxidant or anti-inflammatory research.

3-(4-Methoxyphenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic Acid

  • Structure : A pyrimidine-based compound with a methoxyphenyl substituent ().
  • Key Differences :
    • Reactivity : The pyrimidine ring’s nitrogen atoms enable participation in metal coordination, unlike the chromene system.
    • Molecular Weight : 262.22 g/mol () vs. ~234 g/mol (estimated for the target compound), affecting pharmacokinetic properties.

Physicochemical Properties

Property 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic Acid 6-Chloro-4,7-dimethyl-2-oxo-chromene-3-carboxylic Acid 4-Oxo-chromene-3-carboxylic Acid Derivatives
Aromaticity Partially saturated dihydro system Fully aromatic Fully aromatic with oxo group
Key Substituents 3,3-dimethyl; 4-carboxylic acid 6-Cl; 4,7-dimethyl; 2-oxo 4-oxo; variable R groups (e.g., OMe)
Estimated pKa ~3–4 ~1–2 (due to oxo group) ~1–2
Synthetic Yield Not reported Not reported 65–75% ()

Biological Activity

3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromene structure with two methyl groups at the 3-position and a carboxylic acid functional group. Its molecular formula is C12H14O3, with a molecular weight of approximately 206.24 g/mol. The IUPAC name is this compound.

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Prostaglandin Synthesis : Similar to other compounds in its class, it may affect the arachidonic acid pathway, leading to reduced inflammation and pain.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell growth and survival .

Anticancer Properties

A study evaluating various derivatives of related compounds showed that modifications could lead to significant anticancer activity. For instance, certain derivatives exhibited IC50 values ranging from 0.47 µM to 11 µM against different cancer cell lines such as HeLa and HCT-116. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in preliminary tests. It was found effective against specific bacterial strains, suggesting potential applications in developing antimicrobial agents.

Study 1: Antiproliferative Effects

In a recent study investigating the antiproliferative effects of various derivatives of chromene compounds, it was found that this compound led to significant reductions in cell viability in HCT-116 cells with an IC50 value of approximately 12 µM. The study utilized DAPI staining to confirm nuclear disintegration in treated cells .

Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it effectively reduced levels of pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerHeLa0.69Apoptosis induction
AnticancerHCT-11612Cell cycle arrest
AntimicrobialE. coli<10Disruption of cell wall
Anti-inflammatoryRAW264.7N/ACytokine reduction

Q & A

Q. What are the optimized synthetic routes for 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid, and how can purity be ensured?

A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activators (e.g., HOBt) in dichloromethane (CH2Cl2) under inert conditions. After Boc-protection and deprotection steps, purification via silica gel column chromatography with gradients of hexane/ethyl acetate is recommended to achieve >95% purity . Yield optimization may require adjusting reaction times (6–15 hours) and stoichiometric ratios of amines or acylating agents.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

1H NMR is critical for confirming the chromene scaffold and substituents (e.g., dimethyl groups at C3). Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Mass spectrometry (MS) with ESI or EI ionization validates the molecular ion ([M+H]<sup>+</sup> or [M−H]<sup>−</sup>), while IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm<sup>−1</sup>) .

Q. How should researchers handle solubility challenges during experimental design?

The compound’s carboxylic acid group suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For aqueous buffers, adjust pH to >7 using sodium bicarbonate to deprotonate the acid. Precipitation in non-polar solvents (e.g., hexane) aids crystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally related chromene derivatives?

Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., methyl groups, hydroxylation patterns) and compare bioassay results. For example, replacing the chromene C8-carboxylic acid with an amide (as in thiazolidine derivatives) may alter receptor binding affinity . Use dose-response curves and statistical validation (e.g., ANOVA) to distinguish artifacts from true activity.

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with biological targets, such as cyclooxygenase or kinases, guided by crystallographic data from related structures .

Q. What experimental controls are critical for stability studies under varying pH and temperature?

Conduct accelerated degradation tests in buffers (pH 1–13) at 40–60°C, monitoring via HPLC-UV for decomposition products (e.g., decarboxylation or ring-opening). Include antioxidants (e.g., BHT) to assess oxidative stability. Compare results with structurally stable analogs (e.g., adamantane-carboxylic acid derivatives) .

Q. How can researchers validate the compound’s role in modulating enzymatic pathways?

Use enzyme inhibition assays (e.g., fluorescence-based kinetics) with purified targets (e.g., COX-2 or CYP450 isoforms). Pair with siRNA knockdown or CRISPR-Cas9 models to confirm specificity. For in vivo studies, track metabolite profiles via LC-MS/MS in rodent plasma and tissues .

Methodological Notes

  • Synthesis Optimization : Prioritize Boc-protection to prevent side reactions during coupling .
  • Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals form) for unambiguous structural confirmation .
  • Computational Workflow : Validate docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.